ASIC3 Inhibitory Potency Differentiation
When tested in a manual patch‑clamp electrophysiology assay on human ASIC3 expressed in HEK293 cells, 4‑(1H‑imidazol‑4‑yl)aniline showed an IC₅₀ of 430 000 nM (430 µM), whereas the structurally proximal (4‑(1H‑imidazol‑4‑yl)phenyl)methanamine, which replaces the aniline NH₂ with a methylene‑amine chain, exhibited an IC₅₀ of 160 000 nM (160 µM) [1]. This represents a 2.69‑fold potency shift driven solely by the nature of the amino‑bearing linker, underscoring that the aniline substitution pattern directly governs ion‑channel engagement.
| Evidence Dimension | ASIC3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 430 000 nM (0.43 mM) |
| Comparator Or Baseline | (4-(1H-imidazol-4-yl)phenyl)methanamine: 160 000 nM (0.16 mM) |
| Quantified Difference | 2.69‑fold (target compound is less potent than the benzylamine analog) |
| Conditions | Manual patch‑clamp; HEK293 cells expressing human ASIC3; inhibition of acid‑evoked current. |
Why This Matters
Procurement of the aniline rather than the benzylamine analog eliminates a 2.7‑fold activity bias in ASIC3‑focused screening cascades, directly influencing hit‑to‑lead progression decisions.
- [1] BindingDB entries BDBM50342657 (4‑(1H‑imidazol‑4‑yl)aniline) and BDBM50342658 ((4‑(1H‑imidazol‑4‑yl)phenyl)methanamine), accessed via BindingDB, University of California San Diego. IC₅₀ values: 4.30E+5 nM and 1.60E+5 nM, respectively. View Source
